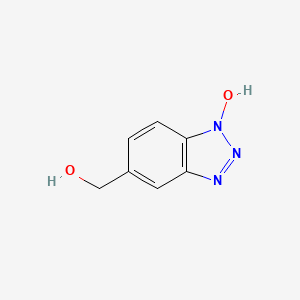1H-Benzotriazole-5-methanol,1-hydroxy-
CAS No.:
Cat. No.: VC18515420
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7N3O2 |
|---|---|
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | (1-hydroxybenzotriazol-5-yl)methanol |
| Standard InChI | InChI=1S/C7H7N3O2/c11-4-5-1-2-7-6(3-5)8-9-10(7)12/h1-3,11-12H,4H2 |
| Standard InChI Key | MAZRMNIQFNCZNF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1CO)N=NN2O |
Introduction
Chemical Identity and Structural Characteristics
1H-Benzotriazole-1-methanol (C₇H₇N₃O) consists of a benzotriazole moiety with a hydroxymethyl (-CH₂OH) substituent at the 1-position of the triazole ring . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 149.15 g/mol |
| Melting Point | 150–152°C (lit.) |
| Boiling Point | 340.2±25.0°C (Predicted) |
| Density | 1.41±0.1 g/cm³ (Predicted) |
| pKa | 12.80±0.10 (Predicted) |
| Storage Conditions | Under inert gas at 2–8°C |
The crystal structure adopts a planar benzotriazole system with the hydroxymethyl group oriented perpendicular to the aromatic plane, facilitating hydrogen bonding interactions . Spectroscopic characterization reveals distinct NMR signals: ¹H NMR (DMSO-d₆) δ 8.12 (d, J=8.4 Hz, 1H), 7.68–7.45 (m, 3H), 5.89 (s, 1H), 4.85 (s, 2H) .
Synthesis and Reaction Mechanisms
Industrial Synthesis Route
The primary synthesis involves nucleophilic substitution between 1H-benzotriazole (CAS 95-14-7) and formaldehyde (CAS 50-00-0) under aqueous conditions :
Reaction Scheme
1H-Benzotriazole + HCHO → 1H-Benzotriazole-1-methanol
Optimized Conditions
Procedure
-
Dissolve 10 g (83.94 mmol) of 1H-benzotriazole in 6.81 mL (83.94 mmol) of 37% formaldehyde solution.
-
Stir at 25°C until solidification occurs (≈5 minutes).
-
Cool to ambient temperature, filter, and wash with diethyl ether.
This method avoids hazardous reagents and achieves high atom economy. The product purity exceeds 98%, as verified by HPLC and melting point analysis .
Functional Applications
Corrosion Inhibition
1H-Benzotriazole-1-methanol exhibits exceptional corrosion inhibition efficiency (CIE) for iron in aerated acidic environments. Electrochemical studies demonstrate:
| Parameter | Value |
|---|---|
| CIE in 1M HCl | 92–95% |
| Optimal Concentration | 5 mM |
| Adsorption Isotherm | Langmuir |
The hydroxymethyl group enhances adsorption on metal surfaces via coordinate bonds with Fe³+ ions, forming a protective monolayer . Comparative studies show superior performance to unsubstituted benzotriazole in pH <3 environments .
Organic Synthesis
The compound serves as:
-
Sharpless Asymmetric Dihydroxylation Catalyst: Enables enantioselective synthesis of bis-homo-inositols (e.g., glycosidase inhibitors) .
-
Palladium-Catalyzed Cross-Coupling Mediator: Facilitates arylboronic acid additions to allenic alcohols in aplysin synthesis .
-
Claisen Rearrangement Substrate: Undergoes Gosteli-Claisen rearrangement to yield substituted dihydroquinoline carboxylic acids with antitumor activity .
Environmental Fate and Degradation
Ozonation studies reveal rapid transformation of 1H-benzotriazole derivatives. Key degradation pathways include :
-
Direct Ozonation:
-
Rate Constant (k₀₃): 22.0±2.0 M⁻¹s⁻¹ at pH 7
-
Primary Product: 1H-1,2,3-Triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃)
-
-
Hydroxyl Radical Attack:
-
Rate Constant (k·OH): 0.62–1.7×10¹⁰ M⁻¹s⁻¹
-
Products: Short-chain aldehydes and carboxylic acids
-
Industrial and Regulatory Considerations
Market Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume